molecular formula C18H13NO2S2 B3054068 10-Benzenesulfonyl-10H-phenothiazine CAS No. 58010-02-9

10-Benzenesulfonyl-10H-phenothiazine

Cat. No.: B3054068
CAS No.: 58010-02-9
M. Wt: 339.4 g/mol
InChI Key: HHQUWQFMRNVYKC-UHFFFAOYSA-N
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Description

10-Benzenesulfonyl-10H-phenothiazine (CAS No. 58010-02-9) is a phenothiazine derivative characterized by a benzenesulfonyl group (-SO₂C₆H₅) at the N-10 position of the phenothiazine core. Its molecular formula is C₁₈H₁₃NO₂S₂, with a molecular weight of 339.439 g/mol . Phenothiazines are a well-studied class of heterocyclic compounds with applications ranging from pharmaceuticals (e.g., antipsychotics) to materials science .

Properties

CAS No.

58010-02-9

Molecular Formula

C18H13NO2S2

Molecular Weight

339.4 g/mol

IUPAC Name

10-(benzenesulfonyl)phenothiazine

InChI

InChI=1S/C18H13NO2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13H

InChI Key

HHQUWQFMRNVYKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Other CAS No.

58010-02-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of phenothiazine derivatives are heavily influenced by substituents at the N-10 position. Below is a comparative analysis of key compounds:

Compound Name Substituent at N-10 Molecular Formula Molecular Weight (g/mol) Key Features Reference
10-Benzenesulfonyl-10H-phenothiazine Benzenesulfonyl (-SO₂C₆H₅) C₁₈H₁₃NO₂S₂ 339.44 Electron-withdrawing group; enhances polarity
10-Methyl-10H-phenothiazine Methyl (-CH₃) C₁₃H₁₁NS 213.30 Electron-donating group; simpler structure
10-Ethyl-3,7-dithienyl-10H-phenothiazine Ethyl (-C₂H₅) with thiophene substituents C₂₀H₁₆N₂S₃ 388.55 Podand structure; potential host-guest chemistry
10-[4-(3-Chloro-2-furan-2-yl-4-oxo-azetidin-1-yl)-benzenesulfonyl]-10H-phenothiazine Complex sulfonyl-azetidinone-furan C₂₅H₁₆ClN₃O₄S₂ 538.05 High structural complexity; pharmacological potential
4-[(10H-Phenothiazin-10-yl)methyl]benzoic acid Benzyl-carboxylic acid (-CH₂C₆H₄COOH) C₂₀H₁₅NO₂S 333.40 Hydrophilic carboxyl group; HDAC inhibitor precursor

Key Observations :

  • Electron Effects: The benzenesulfonyl group in this compound withdraws electron density, increasing oxidative stability compared to electron-donating groups like methyl or ethyl .
  • Solubility : Polar substituents (e.g., sulfonyl, carboxyl) improve aqueous solubility, whereas hydrophobic groups (e.g., methyl, ethyl) enhance lipid solubility .
  • Biological Activity : Carboxylic acid derivatives (e.g., compound 5a in ) show promise as histone deacetylase (HDAC) inhibitors, while sulfonyl derivatives may exhibit antioxidant or anti-inflammatory properties .

Yield and Purity :

  • Methyl derivatives (e.g., 10-methyl-10H-phenothiazine) are typically high-yielding (>80%) due to straightforward alkylation .
  • Complex sulfonyl-azetidinone derivatives () require multi-step synthesis, resulting in lower yields (~30–50%) .

Physical and Spectroscopic Properties

Property This compound 10-Methyl-10H-phenothiazine 4-[(10H-Phenothiazin-10-yl)methyl]benzoic acid
Melting Point (°C) Not reported 99–101 ~200 (decomposes)
NMR Shifts (¹H, ppm) Aromatic protons: ~6.8–7.8 Methyl: ~3.0 Carboxylic acid proton: ~12.0
Mass Spectrometry [M+H]⁺ = 340.4 [M+H]⁺ = 214.2 [M+H]⁺ = 334.4

Notable Trends:

  • The sulfonyl group in this compound deshields nearby protons, causing downfield shifts in NMR compared to methyl derivatives .
  • High melting points in carboxylic acid derivatives correlate with strong intermolecular hydrogen bonding .

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